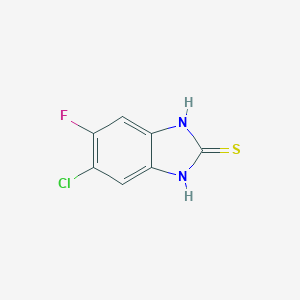

6-氯-5-氟苯并咪唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

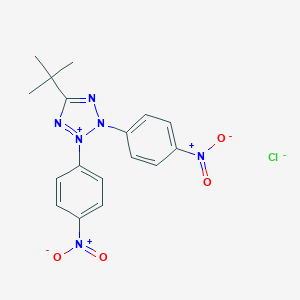

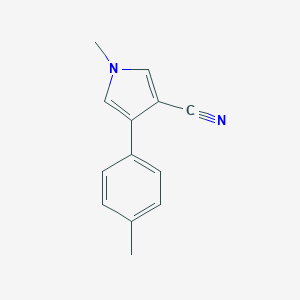

6-Chloro-5-fluorobenzimidazole-2-thiol is a heterocyclic compound that is part of a broader class of molecules with potential pharmacological properties. The compound itself is not directly mentioned in the provided papers, but its structural relatives and derivatives are extensively studied for their biological activities. These compounds are characterized by the presence of benzimidazole as the core structure, which is often modified with various substituents such as chlorine and fluorine atoms to enhance their biological efficacy .

Synthesis Analysis

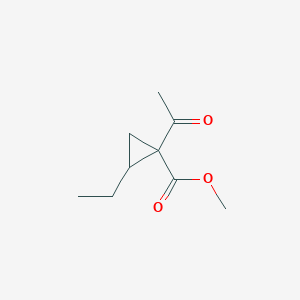

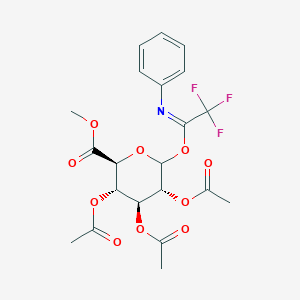

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-fluorobenzimidazolyl-2-thione, a close relative to the compound of interest, begins with 4-fluoroaniline, which undergoes acetylation, nitration, and hydrolysis to yield 4-fluoro-2-nitroaniline. This intermediate is then reduced and treated with carbon disulphide to form the thione, which can further react with chloroacetic acid to yield various isomers . Similarly, the synthesis of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles involves the formation of a Schiff's base from a benzothiazole derivative . These methods highlight the complexity and specificity of the synthetic routes required to introduce the desired substituents onto the benzimidazole core.

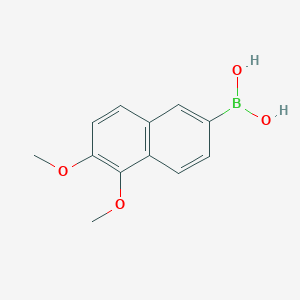

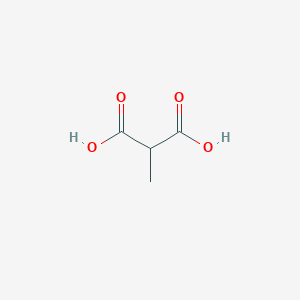

Molecular Structure Analysis

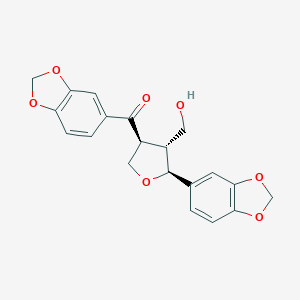

The molecular structure of these compounds is often confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, followed by X-ray crystallography for precise structural determination. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative revealed the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding, which can influence the molecule's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of substituents on the benzimidazole ring. For instance, the thione group in 5-fluorobenzimidazolyl-2-thione can undergo condensation reactions to form various isomers and derivatives, as seen in the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-ones . The presence of electron-withdrawing groups such as fluorine and chlorine can also affect the reactivity of these molecules, potentially leading to the formation of Schiff's bases and other heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms like chlorine and fluorine can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The planarity of the core structure and the presence of hydrogen bonding can also influence the melting point and stability of these compounds. The molecular packing in the crystal lattice, often stabilized by π-π stacking interactions, can further affect the compound's physical properties .

科学研究应用

合成和药物化学

苯并咪唑衍生物,包括那些具有卤素取代物类似于“6-氯-5-氟苯并咪唑-2-硫醇”的化合物,已经被合成并评估其广泛的生物活性。这些活性涵盖了抗菌、抗真菌和抗癌性质,突显了该化合物在药物发现和开发中的重要性。例如,对2-(硫)脲苯并噻唑的合成进行了广泛研究,这些化合物可能与“6-氯-5-氟苯并咪唑-2-硫醇”共享类似的合成途径或生物靶标,揭示了它们由于多样的药理活性而具有作为治疗剂的潜力 (Rosales-Hernández等,2022)。

潜在的治疗应用

归因于苯并噻唑和苯并咪唑衍生物的广泛生物活性范围表明,“6-氯-5-氟苯并咪唑-2-硫醇”可能也具有显著的治疗潜力。这类化合物已被探索其在抑制各种癌症类型、微生物感染和其他疾病中的作用。例如,对氟代嘧啶的探索突显了氟原子在调节化合物生物活性中的重要性,可能为了解“6-氯-5-氟苯并咪唑-2-硫醇”在癌症化疗中的作用机制和应用提供见解 (Gmeiner, 2020)。

抗菌和环境应用

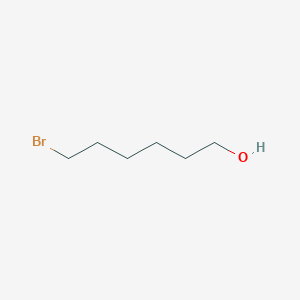

“6-氯-5-氟苯并咪唑-2-硫醇”中氯和氟基团的存在也可能意味着其在抗菌应用中的实用性,类似于其他卤代化合物。例如,对三氯生的研究已经探讨了氯酚类化合物的抗菌效果和环境命运,这可能与“6-氯-5-氟苯并咪唑-2-硫醇”在医疗和生态背景下的环境相互作用和潜在应用相类似 (Bedoux et al., 2012)。

安全和危害

未来方向

6-Chloro-5-fluorobenzimidazole-2-thiol is used in various scientific research areas. Its unique properties offer potential applications in diverse fields like pharmaceuticals and material science, making it an intriguing compound for further exploration .

Relevant Papers Unfortunately, the search results do not provide specific papers related to 6-Chloro-5-fluorobenzimidazole-2-thiol .

属性

IUPAC Name |

5-chloro-6-fluoro-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXCFZSRGLNXKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361482 |

Source

|

| Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26730487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Chloro-5-fluorobenzimidazole-2-thiol | |

CAS RN |

142313-30-2 |

Source

|

| Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)

![tert-butyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B126643.png)